ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide
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Overview
Description
Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2 and a molecular weight of 325 . This compound is known for its unique structure, which includes a brominated pyridine ring and an ester functional group. It is commonly used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide typically involves the bromination of ethyl 2-(pyridin-3-yl)acetate. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridine derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or other reduced forms of the original compound.
Scientific Research Applications
Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The ester functional group can undergo hydrolysis or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide can be compared with other brominated pyridine derivatives, such as:
- 4-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
These compounds share similar reactivity patterns but differ in their specific structures and functional groups. This compound is unique due to its ester functional group, which provides additional reactivity and versatility in synthetic applications .
Properties
CAS No. |
847907-57-7 |
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Molecular Formula |
C9H11Br2NO2 |
Molecular Weight |
325.00 g/mol |
IUPAC Name |
ethyl 2-bromo-2-pyridin-3-ylacetate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8(10)7-4-3-5-11-6-7;/h3-6,8H,2H2,1H3;1H |
InChI Key |
ULNSGNFEMPSPNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)Br.Br |
Purity |
95 |
Origin of Product |
United States |
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